Razoxane - 21416-67-1

Razoxane

Catalog Number: EVT-279792
CAS Number: 21416-67-1
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Razoxane, also known as ICRF-159, is a bisdioxopiperazine compound. [, ] It acts as a potent anticancer agent with applications in various cancer models. [, , , , , ] Razoxane serves as a research tool for understanding tumor biology, metastasis, and potential therapeutic targets. [, , ]

Molecular Structure Analysis

Razoxane undergoes hydrolysis in vivo to form a compound structurally similar to ethylenediaminetetraacetic acid (EDTA). [, ] This hydrolysis product, like EDTA, is a strong chelator of iron. [, ] Razoxane does not directly react with DNA and is not incorporated into nucleic acids. []

Mechanism of Action
  • Iron Chelation: Razoxane's hydrolyzed form chelates iron, potentially reducing iron-mediated oxidative stress and damage in tissues. [, ] This iron-chelating property may contribute to its cardioprotective effects against anthracycline toxicity. [, ]
  • Cell Cycle Arrest: Razoxane exerts cytotoxic effects by interfering with cell division and inhibiting DNA synthesis. [] It primarily acts during the G2/M phase of the cell cycle. []
  • Anti-Metastatic Effects: Razoxane exhibits anti-metastatic properties, potentially by inhibiting the degradation of basement membrane collagen by tumor enzymes. [] This stabilization of tumor blood vessels could hinder metastasis. []
  • Radiosensitization: Razoxane demonstrates radiosensitizing effects, enhancing the effectiveness of radiotherapy in treating certain cancers. [, ] This property could be attributed to its ability to enhance radiation-induced DNA damage or inhibit DNA repair mechanisms.
Physical and Chemical Properties Analysis

The literature provided does not offer a comprehensive overview of Razoxane's physical and chemical properties. It is water-soluble. []

Applications
  • Cancer Research: Razoxane has been investigated for its antitumor activity in various cancer models, including colorectal cancer, gastric cancer, pancreatic cancer, leukemia, and sarcomas. [, , , , , , , ]
  • Cardioprotection: Razoxane's ability to reduce anthracycline-induced cardiotoxicity has been a significant area of research. [, , , , ] Its iron-chelating property is thought to be central to this protective effect. [, ]
  • Anti-Metastasis Research: Studies have explored Razoxane's potential as an antimetastatic agent. [, ] Its ability to inhibit basement membrane degradation by tumor enzymes suggests a possible mechanism for this effect. []
  • Radiosensitization: Razoxane's use as a radiosensitizer in conjunction with radiotherapy has been investigated in cancers such as chondrosarcoma and soft tissue sarcomas. [, ]
  • Psoriasis Treatment: While outside the scope of this analysis (as it relates to drug use), it's worth mentioning that Razoxane has been studied for its antiproliferative effects in treating psoriasis. [, , ]

Dexrazoxane (ICRF-187)

    Compound Description: Dexrazoxane, also known as ICRF-187, is the clinically active enantiomer of razoxane (ICRF-159). It functions as a cardioprotective agent, primarily against the cardiotoxic effects of anthracyclines like doxorubicin. [] Dexrazoxane exerts its protective effects by chelating iron, effectively preventing or reducing the formation of damaging oxygen free radicals. [] Studies have indicated that dexrazoxane might be metabolized differently than its counterpart, levrazoxane, potentially leading to different therapeutic levels in heart tissue. []

    Relevance: Dexrazoxane is one of the two enantiomers of the racemic mixture, razoxane. [] It shares the same core structure with razoxane but differs in its spatial arrangement of atoms. This difference results in distinct pharmacological properties and metabolism. While both compounds exhibit some level of cardioprotection, dexrazoxane is the preferred enantiomer for clinical use due to its superior efficacy and safety profile. []

Levrazoxane (ICRF-186)

    Compound Description: Levrazoxane, or ICRF-186, is the other enantiomer of razoxane (ICRF-159). [] While it shares the core structure and some properties with dexrazoxane, it's less potent in protecting against anthracycline-induced cardiotoxicity. []

ADR-925

    Compound Description: ADR-925 is the active metabolite of dexrazoxane, formed through hydrolysis. [] Structurally, ADR-925 closely resembles ethylenediaminetetraacetic acid (EDTA) and acts as a potent iron chelator. [] This chelation ability allows ADR-925 to displace iron from anthracyclines like doxorubicin, minimizing their cardiotoxic potential. []

    Relevance: ADR-925 is directly derived from dexrazoxane, which in turn is an enantiomer of razoxane. While not structurally identical to razoxane, ADR-925 plays a crucial role in the cardioprotective mechanism initiated by dexrazoxane. It directly interacts with iron, preventing it from participating in reactions that generate harmful free radicals. This ability to chelate iron is central to the protective effects offered by dexrazoxane against anthracycline-induced cardiotoxicity. []

Properties

CAS Number

21416-67-1

Product Name

Razoxane

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Soluble in DMSO

Synonyms

ICRF 159
ICRF 186
ICRF-159
ICRF-186
ICRF159
ICRF186
NSC 129943
NSC-129943
NSC129943
Razoxane
Razoxane Mesylate, (R)-Isomer
Razoxane, (R)-Isomer
Razoxin

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.